molecular formula C8H15NO4 B13196753 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid

Cat. No.: B13196753
M. Wt: 189.21 g/mol
InChI Key: MFSQHYBEFVGXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid is a hydroxyacetic acid derivative featuring a 3-aminomethyl-substituted oxane (tetrahydropyran) ring at the α-carbon of the acetic acid backbone. This structure combines the hydrophilic properties of hydroxyacetic acid with the conformational rigidity and basicity of the aminomethyl-oxane moiety.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-[3-(aminomethyl)oxan-3-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C8H15NO4/c9-4-8(6(10)7(11)12)2-1-3-13-5-8/h6,10H,1-5,9H2,(H,11,12)

InChI Key

MFSQHYBEFVGXAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CN)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid typically involves the reaction of oxane derivatives with aminomethyl groups under controlled conditions. One common method involves the use of protective groups to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their features, and applications:

Compound Name Structural Features Molecular Weight Key Properties/Activities Applications References
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid Oxane ring, aminomethyl, hydroxy group 195.64 (HCl salt) Versatile synthon, potential CNS activity Drug discovery, agrochemicals
2-Amino-2-(oxan-3-yl)acetic acid hydrochloride Oxane ring, amino group (no hydroxy) 195.64 High solubility, chiral center Pharmaceutical intermediates
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid Benzothiazolone ring, acetic acid 209.23 Antimicrobial (bacteria, fungi) Antimicrobial agents
2-(Bicyclo[2.2.1]hept-5-en-2-yl)-2-hydroxyacetic acid Norbornene group, hydroxyacetic acid 184.19 Rigid bicyclic structure Polymer precursors, material science
2-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid Fluorophenyl group, hydroxy groups 186.14 Enhanced metabolic stability Metabolic disorder therapeutics
2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid Oxazolidinone ring, amino group 158.13 Antibiotic synergist Antibiotic adjuvants
Alpha-Hydroxy Montelukast Quinoline, sulfanyl, hydroxy groups 638.18 Leukotriene receptor antagonist Asthma/COPD treatment (impurity profile)

Detailed Comparative Analysis

Hydrophilic vs. Lipophilic Balance
  • Target Compound: The oxane ring provides moderate lipophilicity, while the hydroxy and aminomethyl groups enhance water solubility, making it suitable for oral bioavailability optimization .
  • Benzothiazolone Derivative (): The aromatic benzothiazolone ring increases lipophilicity, favoring membrane penetration in antimicrobial applications .
  • Fluorophenyl Derivative (): The fluorine atom and phenolic group balance solubility and metabolic stability, ideal for CNS-targeted drugs .

Biological Activity

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid, also known as an oxane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interactions with biological systems, making it a subject of interest for various therapeutic applications.

The synthesis of this compound typically involves the reaction of oxane derivatives with aminomethylating agents. One common method includes using oxane-3-carboxaldehyde as a starting material, which undergoes aminomethylation with formaldehyde and ammonium chloride under specific conditions. The compound can also be synthesized through oxidation reactions from its aldehyde precursor, leading to the formation of the carboxylic acid functional group .

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The aminomethyl group can engage in hydrogen bonding and electrostatic interactions, potentially modulating enzymatic activity or receptor signaling pathways. This interaction may lead to the inhibition or enhancement of specific biological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : The compound has been evaluated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anti-proliferative agent .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound could have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

  • Antimicrobial Evaluation : In a study assessing various oxane derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent .
  • Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction, suggesting a pathway for therapeutic application in oncology .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
This compoundOxane derivativeAntimicrobial, anticancer
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyethanolAlcohol derivativeLimited antimicrobial activity
2-[3-(Aminomethyl)oxan-3-yl]-2-carboxylic acidCarboxylic acidEnhanced anticancer properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.